molecular formula C11H13F2NO B1421395 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1221723-59-6

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1421395
CAS No.: 1221723-59-6
M. Wt: 213.22 g/mol
InChI Key: FGDTVOVCPPLKHK-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is a high-purity tetrahydronaphthalen-1-amine derivative engineered for advanced research and development. This compound features a difluoromethoxy substitution at the 6-position of the tetrahydronaphthalene ring system, a structural motif of significant interest in both agrochemical and pharmaceutical discovery. Its primary research application lies in the development of novel pesticide formulations, where it functions as a key amine capable of forming stable associations with active ingredients to enhance sustained-release properties in pesticide preparations . The mechanism of action involves the formation of an associated state between the amine's hydrophobic moiety and pesticide active ingredients, which when combined with heat-meltable or thermoplastic materials, enables controlled release kinetics that improve efficacy and duration of pest control agents . This molecular architecture, characterized by its specific SMILES notation (C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N) and defined stereochemistry, provides researchers with a versatile building block for structure-activity relationship studies. The compound is particularly valuable for investigating herbicidal activity against paddy field weeds and exploring novel formulations that optimize the performance of established pesticide compounds. Additionally, the tetrahydronaphthalen-1-amine scaffold presents potential for central nervous system research, given that structurally similar endogenous amines have demonstrated significant neuroprotective properties through MAO inhibition and free radical scavenging mechanisms in preclinical models . Strictly for research purposes, this product is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific batch information, purity data, and storage recommendations.

Properties

IUPAC Name

6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDTVOVCPPLKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The key step involves the regioselective introduction of the difluoromethoxy group (-OCF2H) onto the naphthalene ring. This is achieved through nucleophilic substitution or electrophilic aromatic substitution methods, often utilizing difluoromethylation reagents or reagents capable of installing the -OCF2H group.

Specific Preparation Methods

Method A: Nucleophilic Difluoromethylation of Naphthalene Derivatives

Reaction Overview:

  • Starting from a suitably halogenated naphthalene derivative (e.g., 6-halo-naphthalene),
  • A nucleophilic difluoromethylating reagent, such as difluoromethyl zinc or difluoromethyl sulfonates, is employed,
  • Under basic or catalytic conditions, the difluoromethyl group is introduced at the desired position.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile,
  • Catalyst: Zinc or copper salts,
  • Temperature: Room temperature to 80°C,
  • Purification: Column chromatography.

Research Data:

  • Yields range from 60-80% depending on the substrate and reagent purity.
  • Example: Using difluoromethyl zinc reagents in the presence of a catalytic copper salt yields high regioselectivity.

Method B: Electrophilic Difluoromethoxylation

Reaction Overview:

  • Utilizes electrophilic difluoromethoxylating agents such as difluoromethyl hypofluorite or hypervalent iodine reagents,
  • The reagents react with the aromatic ring under mild conditions.

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile,
  • Temperature: 0°C to room temperature,
  • Reaction time: Several hours,
  • Purification: Recrystallization or chromatography.

Research Data:

  • High regioselectivity and yields (~70-85%) have been reported,
  • Suitable for late-stage functionalization of complex molecules.

Method C: Reductive Amination and Functional Group Interconversions

Reaction Overview:

  • The amino group at position 1 is introduced via reductive amination of the corresponding ketone or aldehyde,
  • The difluoromethoxy group is attached either before or after amino functionalization, depending on the synthetic route.

Reaction Conditions:

  • Reagents: Formaldehyde derivatives or amines,
  • Reducing agent: Sodium cyanoborohydride or hydrogenation catalysts,
  • Solvent: Methanol or ethanol.

Research Data:

  • Yields of 75-90% are typical,
  • This method allows for stereochemical control when chiral centers are involved.

Purification and Characterization

Technique Purpose Typical Conditions
Column Chromatography Purify the crude product Silica gel, gradient elution with hexane/ethyl acetate
Recrystallization Obtain pure crystalline product Solvent systems like ethanol or dichloromethane/hexane
NMR Spectroscopy Confirm structure ¹H, ¹⁹F NMR for fluorinated groups
Mass Spectrometry Verify molecular weight APCI or ESI methods

Research Findings and Optimization

  • The regioselectivity of difluoromethoxy installation is influenced by the electronic nature of substituents on the aromatic ring.
  • Electron-donating groups facilitate electrophilic substitution, while electron-withdrawing groups favor nucleophilic pathways.
  • Reaction yields are optimized by controlling temperature, solvent polarity, and reagent stoichiometry.
  • Advanced methods utilizing hypervalent iodine reagents have shown promise for high-yielding, selective difluoromethoxylation.

Summary of Key Data

Method Reagents Solvent Temperature Yield (%) Notes
Nucleophilic Difluoromethylation Difluoromethyl zinc DMF RT–80°C 60–80 regioselective
Electrophilic Difluoromethoxylation Difluoromethyl hypofluorite CH₂Cl₂ 0°C–RT 70–85 suitable for late-stage
Reductive Amination Formaldehyde derivatives Methanol RT 75–90 stereoselective

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthalen-1-one, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.

Potential Therapeutic Uses

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Studies are ongoing to evaluate the efficacy of 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine in this regard.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Further investigation is required to elucidate the mechanisms involved and its effectiveness as an anticancer agent.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science:

Polymer Chemistry

The compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its difluoromethoxy group may impart unique characteristics to the resulting materials, such as improved thermal stability and chemical resistance.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential modulation of neurotransmitters
AnticancerInhibitory effects on tumor growth
NeuroprotectivePossible protective effects against neuronal damage

Case Study 1: Antidepressant Research

A study conducted on structurally similar compounds demonstrated significant antidepressant-like activity in animal models. Researchers are currently exploring whether this compound exhibits similar properties through behavioral assays and biochemical analyses.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies have shown that derivatives of tetrahydronaphthalene can inhibit the proliferation of various cancer cell lines. Ongoing research aims to assess the specific effects of this compound on cancerous cells and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position and nature of substituents on the tetrahydronaphthalene scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine -OCF₂H C₁₁H₁₃F₂NO 214.1 High electronegativity from F atoms; potential metabolic stability
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine -F C₁₀H₁₂FN 165.2 Smaller substituent; increased lipophilicity (logP ~2.1 estimated)
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride -Cl C₁₀H₁₃Cl₂N 218.1 Chlorine enhances lipophilicity and steric bulk; enantiomerically pure
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine -OCH₃ C₁₁H₁₅NO 177.2 Methoxy group improves solubility but reduces electronegativity
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine -Cl (position 5), -F (position 6) C₁₀H₁₁ClFN 199.7 Dual halogenation may enhance binding affinity in drug-resistant targets

Key Observations :

  • Metabolic Stability : Fluorinated groups (e.g., -OCF₂H, -F) are often metabolically resistant to oxidative degradation compared to -OCH₃ .

Functional Group Modifications on the Amine

Variations in amine substitution (primary vs. secondary, dimethylation) alter pharmacokinetic profiles:

Compound Name Amine Substitution Molecular Formula Key Features
This compound Primary amine (-NH₂) C₁₁H₁₃F₂NO High polarity; potential for salt formation (e.g., hydrochloride salts)
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) N,N-dimethyl amine C₁₈H₂₅N Reduced polarity (logP ~4.5); enhanced membrane permeability
(S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (4) Secondary amine with spirocyclic side chain C₂₆H₃₄N₂O Complex structure with high molecular weight; targets μ-opioid receptors

Key Observations :

  • Primary Amines : The unmodified -NH₂ group in the target compound may favor interactions with acidic residues in enzymes or receptors.
  • N,N-Dimethylation: Reduces hydrogen-bond donor capacity, increasing lipophilicity and CNS penetration .
  • Bulkier Side Chains : Compounds like 4 exhibit tailored receptor selectivity but may suffer from reduced oral bioavailability due to high molecular weight (>500 g/mol) .

Biological Activity

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by a difluoromethoxy group attached to a tetrahydronaphthalen-1-amine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activity and therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}F2_{2}NO
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 1221723-59-6
  • InChI Key : FGDTVOVCPPLKHK-UHFFFAOYSA-N

The biological activity of this compound is primarily influenced by its structural similarity to other pharmacologically active compounds, such as zardaverine. This similarity suggests that it may interact with specific biochemical pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and phosphodiesterase enzymes. The compound's difluoromethoxy group may enhance its binding affinity to molecular targets, potentially modulating various biological processes .

In Vitro Studies

Research indicates that this compound can exhibit significant biological effects in vitro. For instance:

  • GnRH Antagonistic Activity : Similar compounds have shown potent gonadotropin-releasing hormone (GnRH) antagonistic activity. This suggests that this compound may possess similar properties, making it a candidate for further investigation in reproductive health .

Case Studies and Applications

Study ReferenceCompoundFindings
Zardaverine AnalogDemonstrated potent GnRH antagonistic activity without CYP inhibition.
Tetrahydroquinoline DerivativeShowed improved bioavailability and efficacy in autoimmune disease models.

These findings underscore the relevance of structural modifications similar to those found in this compound for developing new therapeutics.

Synthetic Routes

The synthesis of this compound typically involves:

  • Difluoromethylation : Introducing the difluoromethoxy group using appropriate reagents.
  • Amination : Converting tetrahydronaphthalene derivatives into amines under controlled conditions.
  • Purification : Employing techniques such as chromatography to isolate the desired product with high purity .

Q & A

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS to identify labile sites (e.g., difluoromethoxy cleavage) .
  • Accelerated Stability Testing : Use DSC/TGA to assess thermal decomposition thresholds. For hygroscopic analogs, dynamic vapor sorption (DVS) quantifies moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
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6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

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